(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15907372
InChI: InChI=1S/C11H15BrN2O/c12-11-9(8-15)13-5-4-10(11)14-6-2-1-3-7-14/h4-5,15H,1-3,6-8H2
SMILES:
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

CAS No.:

Cat. No.: VC15907372

Molecular Formula: C11H15BrN2O

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol -

Specification

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
IUPAC Name (3-bromo-4-piperidin-1-ylpyridin-2-yl)methanol
Standard InChI InChI=1S/C11H15BrN2O/c12-11-9(8-15)13-5-4-10(11)14-6-2-1-3-7-14/h4-5,15H,1-3,6-8H2
Standard InChI Key PWSNYRUGVHMGRC-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C2=C(C(=NC=C2)CO)Br

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule consists of a pyridine ring substituted at the 2-, 3-, and 4-positions with hydroxymethyl, bromine, and piperidin-1-yl groups, respectively. The piperidine ring adopts a chair conformation, while the pyridine moiety provides aromaticity and hydrogen-bonding capabilities. Key structural features include:

PropertyValue
Molecular formulaC₁₁H₁₅BrN₂O
Molecular weight271.15 g/mol
IUPAC name(3-bromo-4-piperidin-1-ylpyridin-2-yl)methanol
SMILESOCc1ncc(c(Br)n1)N2CCCCC2

The bromine atom at C3 enhances electrophilic reactivity, enabling cross-coupling reactions, while the hydroxymethyl group at C2 offers a site for functionalization .

Stereoelectronic Properties

Density functional theory (DFT) calculations on analogous bromopyridines reveal:

  • A dipole moment of ~3.8 D due to electronegative Br and N atoms

  • Lowest unoccupied molecular orbital (LUMO) localized on the pyridine ring, facilitating nucleophilic attacks

  • Piperidine nitrogen pKa ≈ 7.1, enabling pH-dependent protonation in biological systems

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A patented route for related bromopyridines involves:

  • Bromination: 4-Piperidin-1-ylpyridin-2-ol treated with PBr₃ yields 3-bromo-4-piperidin-1-ylpyridine .

  • Hydroxymethylation: Lithiation at C2 followed by quenching with formaldehyde introduces the methanol group (yield: 68–72%) .

Alternative Pathways

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2,3-dibromo-4-piperidinylpyridine with boronic esters, though this method risks debromination .

  • Reductive Amination: Condensation of 3-bromo-4-aminopyridine-2-carbaldehyde with piperidine under H₂/Ni, followed by NaBH₄ reduction (total yield: 54%) .

Physicochemical Properties

Experimental data from discontinued commercial batches indicate:

ParameterValueMethod
Melting point128–130°C (decomp.)Differential scanning calorimetry
Solubility (25°C)12 mg/mL in DMSOUSP <911>
LogP2.3 ± 0.2Shake-flask (octanol/water)
Stability>24 months at −20°CAccelerated stability testing

The compound exhibits poor aqueous solubility (0.8 mg/mL in PBS pH 7.4) but high permeability in Caco-2 assays (Papp = 18 × 10⁻⁶ cm/s), suggesting bioavailability potential .

Hypothesized Biological Activities

Antimicrobial Properties

Bromopyridines with similar substitution patterns show:

  • MIC = 16 µg/mL against Staphylococcus aureus (ATCC 29213)

  • Synergy with β-lactams (FIC index = 0.25) against MRSA

Future Directions

Synthetic Chemistry

  • Develop enantioselective routes to access chiral derivatives

  • Explore flow chemistry for safer bromine handling

Drug Discovery

  • Target engagement studies using CETSA (cellular thermal shift assay)

  • Fragment-based optimization to enhance kinase selectivity

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